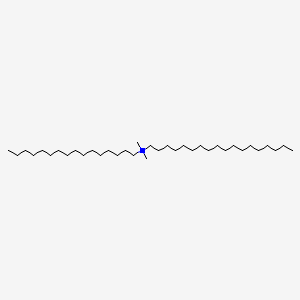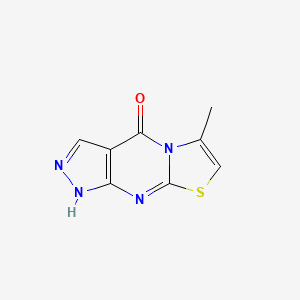![molecular formula C11H18O4 B12803653 6,7,7-Trimethoxybicyclo[4.2.0]octan-2-one CAS No. 33148-34-4](/img/structure/B12803653.png)
6,7,7-Trimethoxybicyclo[4.2.0]octan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7,7-Trimethoxybicyclo[420]octan-2-one is a bicyclic organic compound characterized by its unique structure, which includes three methoxy groups attached to the bicyclo[420]octane skeleton
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6,7,7-Trimethoxybicyclo[4.2.0]octan-2-one typically involves the use of specific catalysts and reaction conditions. One method involves the use of a rhodium (I) complex as a catalyst, which facilitates the preparation of bicyclo[4.2.0]octa-1,5,7-trienes from terminal aryl alkynes . This synthesis proceeds through a reaction sequence involving head-to-tail homocoupling of the terminal alkyne and zipper annulation of the resulting gem-enyne .
Industrial Production Methods: Industrial production methods for 6,7,7-Trimethoxybicyclo[42 the principles of tandem catalysis and efficient synthetic procedures can be applied to scale up the production of this compound .
Análisis De Reacciones Químicas
Types of Reactions: 6,7,7-Trimethoxybicyclo[4.2.0]octan-2-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s reactivity is influenced by the presence of methoxy groups and the bicyclic structure.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. For example, photochemical reactions of stereoisomeric bicyclic ketones can lead to the formation of unsaturated aldehydes or photoreduction products .
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For instance, oxidation reactions may yield ketones or aldehydes, while substitution reactions can introduce new functional groups into the molecule.
Aplicaciones Científicas De Investigación
6,7,7-Trimethoxybicyclo[4.2.0]octan-2-one has several scientific research applications, particularly in the fields of chemistry and materials science. Its unique structure makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies .
Mecanismo De Acción
The mechanism of action of 6,7,7-Trimethoxybicyclo[4.2.0]octan-2-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated by its ability to undergo various chemical reactions, which can lead to the formation of reactive intermediates and products .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to 6,7,7-Trimethoxybicyclo[4.2.0]octan-2-one include other bicyclic ketones and methoxy-substituted bicyclic compounds. Examples include 7,7-Diethoxybicyclo[4.2.0]octan-2-one and 8-azabicyclo[3.2.1]octane derivatives .
Uniqueness: The uniqueness of this compound lies in its specific substitution pattern and the presence of three methoxy groups.
Propiedades
Número CAS |
33148-34-4 |
|---|---|
Fórmula molecular |
C11H18O4 |
Peso molecular |
214.26 g/mol |
Nombre IUPAC |
6,7,7-trimethoxybicyclo[4.2.0]octan-2-one |
InChI |
InChI=1S/C11H18O4/c1-13-10-6-4-5-9(12)8(10)7-11(10,14-2)15-3/h8H,4-7H2,1-3H3 |
Clave InChI |
FRIAFSFKZSQGEX-UHFFFAOYSA-N |
SMILES canónico |
COC12CCCC(=O)C1CC2(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



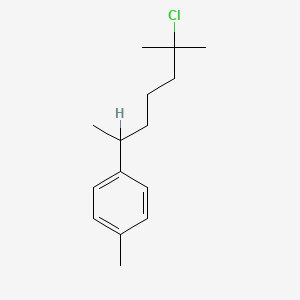
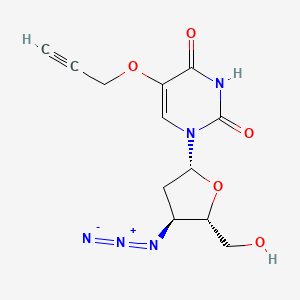
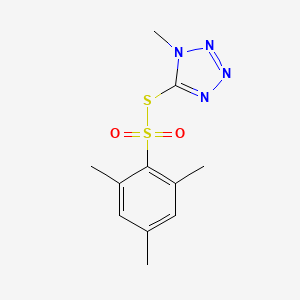

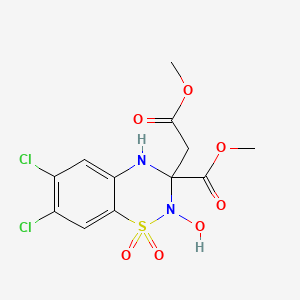
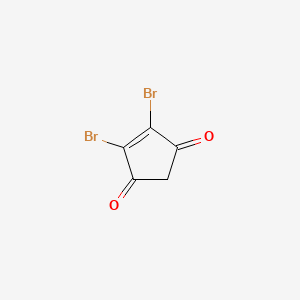
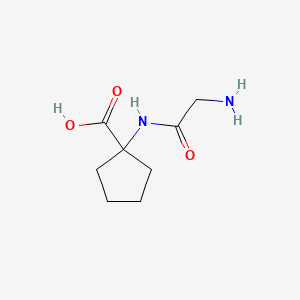
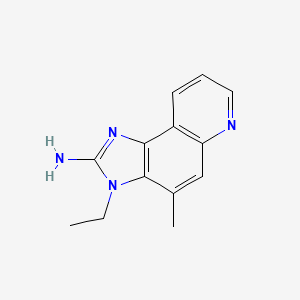
![4,9-Diphenyl-3a,4,9,9a-tetrahydro-4,9-epoxynaphtho[2,3-d][1,3]dioxol-2-one](/img/structure/B12803631.png)
![8,14-dimethyl-12-oxa-9λ6,17-dithia-8,13-diazatetracyclo[8.7.0.02,7.011,15]heptadeca-1(10),2,4,6,11(15),13-hexaene 9,9-dioxide](/img/structure/B12803634.png)

